molecular formula C20H15ClN6 B15109303 10-(4-Chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

10-(4-Chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B15109303
M. Wt: 374.8 g/mol
InChI Key: SUGZITOARSQAOD-UHFFFAOYSA-N
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Description

This complex polycyclic compound features a hexaazatricyclic core fused with a dodeca-pentaene framework. Key structural elements include a 4-chlorophenyl group at position 10 and a 2-phenylethyl substituent at position 5. While its exact biosynthetic origin remains unconfirmed, analogous compounds are often associated with microbial secondary metabolites, particularly in Pseudomonas species, which harbor biosynthetic gene clusters (BGCs) for nitrogen-containing heterocycles like pyoverdines and lankacidin analogs . Structural determination of such compounds typically employs X-ray crystallography tools like SHELX and ORTEP, as noted in crystallographic literature .

Properties

Molecular Formula

C20H15ClN6

Molecular Weight

374.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15ClN6/c21-15-7-9-16(10-8-15)27-19-17(12-23-27)20-25-24-18(26(20)13-22-19)11-6-14-4-2-1-3-5-14/h1-5,7-10,12-13H,6,11H2

InChI Key

SUGZITOARSQAOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the chlorophenyl and phenylethyl groups. Common reagents used in these reactions include various chlorinating agents, phenylethyl bromide, and nitrogen-containing heterocycles. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

10-(4-Chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

10-(4-Chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 10-(4-Chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen atoms and unique structure allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Framework and Substituent Effects

The compound’s hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene core distinguishes it from related polycyclic systems. For example:

  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi): This analog replaces nitrogen atoms with sulfur in the heterocycle (3,7-dithia-5-aza) and includes a methoxyphenyl substituent.
  • 5-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-1(16),2,4,6,9,11(15)-hexaene: This compound features a larger hexadeca-hexaene ring system with dioxa (12,14-oxygen) and triaza groups.

Bioactivity Correlations

While direct bioactivity data for the target compound are unavailable, structurally related compounds exhibit notable properties:

  • Lankacidin C: A redox-cofactor-type compound with antitumor activity, produced via BGCs in Pseudomonas.
  • Pyoverdines : Siderophores with triaza-containing scaffolds, critical for iron acquisition in Pseudomonas. The target compound’s hexaaza system may similarly participate in metal chelation, though its larger framework could enable broader coordination chemistry .

Data Tables

Table 1: Structural Comparison of Polycyclic Heterocycles

Compound Name Heteroatoms Substituents Ring System Known Bioactivity
Target Compound 6 N, 0 S, 0 O 4-Cl-Ph, 2-phenylethyl Tricyclo[7.3.0.0²,⁶]dodeca-pentaene N/A (Hypothetical)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6(IIi) 1 N, 2 S, 0 O 4-MeO-Ph Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecene Unreported
5-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-[...]hexadeca-hexaene 3 N, 0 S, 2 O 4-Cl-Ph, 3-F-Ph-CH2 Tetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-hexaene ZINC2690586 (Database ID)
Lankacidin C 4 N, 0 S, 3 O Multiple hydroxyl groups Macrolide-polyketide hybrid Antitumor

Research Findings and Implications

  • Structural Determinants of Activity : The target compound’s chlorine substituent may enhance electrophilicity and membrane permeability compared to methoxy or hydroxyl groups in analogs . Its 2-phenylethyl chain could increase hydrophobic interactions in biological targets relative to smaller substituents.
  • Methodological Insights : Structural elucidation of such compounds relies heavily on X-ray crystallography, with SHELX and ORTEP remaining industry standards for refinement and visualization .
  • Biosynthetic Potential: The presence of diverse BGCs in Pseudomonas suggests that the target compound or its analogs could be discovered through genome-guided isolation, leveraging comparative genomics .

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